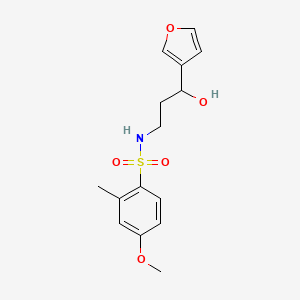

N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methoxy-2-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[3-(furan-3-yl)-3-hydroxypropyl]-4-methoxy-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5S/c1-11-9-13(20-2)3-4-15(11)22(18,19)16-7-5-14(17)12-6-8-21-10-12/h3-4,6,8-10,14,16-17H,5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRVIZDYOBRKHRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCCC(C2=COC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methoxy-2-methylbenzenesulfonamide typically involves multi-step organic reactions. One common approach is the reaction of 3-furanmethanol with 4-methoxy-2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonate ester, which is then converted to the final sulfonamide product by the addition of an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methoxy-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonamide group may produce primary or secondary amines.

Scientific Research Applications

N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methoxy-2-methylbenzenesulfonamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methoxy-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The furan ring and sulfonamide group can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially inhibiting their activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Sulfonamide Derivatives with Furan Moieties

Cyprofuram (N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)

- Structure : Contains a tetrahydrofuran ring fused with a cyclopropane carboxamide group and a chlorophenyl substituent .

- Key Differences : Unlike the target compound, cyprofuram lacks a benzenesulfonamide group and features a cyclopropane ring. The presence of a chlorine atom in cyprofuram enhances its electrophilicity, whereas the methoxy group in the target compound may improve lipophilicity.

N-Phenyl-2-Furohydroxamic Acid (Compound 11)

- Structure : Combines a furan ring with a hydroxamic acid group and a phenyl substituent .

- Key Differences: The hydroxamic acid group (-CONHOH) in this compound contrasts with the sulfonamide (-SO₂NH-) in the target molecule. Hydroxamic acids are known for metal-chelating properties, whereas sulfonamides are often associated with enzyme inhibition (e.g., carbonic anhydrase).

Benzenesulfonamide Derivatives

N-(2-(2-(3-Acetylphenyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide (Compound 3r)

- Structure : Features a 4-methylbenzenesulfonamide group linked to an indole-acetylphenyl system .

- The hydroxypropyl chain in the target molecule may enhance solubility compared to the ethyl linker in 3r.

N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide

Hydroxy-Containing Analogs

N-(4-Chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (Compound 10)

- Structure : Contains a hydroxypropanamide chain with a cyclohexyl and chlorophenyl group .

- Key Differences : The hydroxy group in this compound is part of a hydroxamic acid, whereas the target compound’s hydroxy group is on a propyl chain. This difference impacts hydrogen-bonding capacity and metabolic stability.

Pharmacological and Physicochemical Properties

Antioxidant Activity (Inferred from Analogs)

Hydroxamic acids (e.g., Compound 10) and phenolic derivatives are known for radical-scavenging activity. The target compound’s hydroxypropyl group may confer moderate antioxidant properties, similar to butylated hydroxyanisole (BHA) in DPPH assays .

Solubility and Bioavailability

- The hydroxypropyl chain in the target compound likely improves aqueous solubility compared to purely aromatic sulfonamides (e.g., Compound 3r).

Stability and Reactivity

- Furan Stability : Furan rings are susceptible to oxidation, but the hydroxypropyl chain may stabilize the structure through intramolecular hydrogen bonding.

- Sulfonamide Stability : The electron-withdrawing methoxy and methyl groups on the benzene ring may reduce hydrolysis rates compared to unsubstituted sulfonamides.

Biological Activity

N-(3-(furan-3-yl)-3-hydroxypropyl)-4-methoxy-2-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the furan moiety, followed by functionalization with hydroxypropyl and methoxy groups. The synthetic pathways often utilize established methods for creating sulfonamides, which are known for their diverse biological applications.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of various sulfonamide derivatives. While specific data on this compound is limited, related compounds have shown significant activity against a range of bacterial strains. For instance, sulfonamides are known to inhibit bacterial folic acid synthesis, which can be extrapolated to suggest potential efficacy for this compound against pathogens like Escherichia coli and Staphylococcus aureus.

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| Sulfamethoxazole | E. coli | 20 |

| Sulfanilamide | S. aureus | 25 |

| This compound | TBD | TBD |

Anti-inflammatory Activity

Sulfonamides have also been noted for their anti-inflammatory properties. The compound may exhibit similar effects, potentially through inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. Preliminary molecular docking studies suggest that the structure may fit well into the active sites of these enzymes.

Enzyme Inhibition Studies

A study focused on enzyme inhibition revealed that derivatives with similar structural motifs effectively inhibited tyrosinase and elastase, both of which are involved in skin aging processes. This raises the possibility that this compound could also act as an inhibitor for these enzymes.

| Enzyme | Compound Tested | IC50 (µM) |

|---|---|---|

| Tyrosinase | 4-Methoxy-2-methylbenzenesulfonamide | 15 |

| Elastase | 4-Methoxy-2-methylbenzenesulfonamide | 10 |

| This compound | TBD | TBD |

Case Studies

- Antibacterial Efficacy : A study examining various sulfonamides indicated that modifications to the aromatic rings significantly enhanced antibacterial activity. The introduction of furan and hydroxypropyl groups in this compound may similarly increase its potency.

- Anti-inflammatory Properties : In a model evaluating inflammatory responses in mice, a related compound demonstrated a reduction in edema when administered prior to inflammatory stimuli. This suggests that this compound could possess similar therapeutic benefits.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.